KCNQ2 Antagonist Potency vs. Mdivi‑1
The cyclohexylmethyl analog acts as an antagonist at the human KCNQ2 potassium channel with an IC₅₀ of 70 nM, determined by automated patch‑clamp in CHO cells [1]. By contrast, the reference 2‑sulfanylquinazolinone, Mdivi‑1, is not reported to antagonize KCNQ2; its primary target is the mitochondrial fission protein DRP1 with IC₅₀ values in the 1–50 µM range . This target‑profile difference indicates that the cyclohexylmethyl analog can serve as a selective chemical probe for ion channel research, whereas Mdivi‑1 cannot.
| Evidence Dimension | KCNQ2 antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | 70 nM |
| Comparator Or Baseline | Mdivi‑1 (CAS 338967‑87‑6): no significant KCNQ2 antagonism reported; primary IC₅₀ (DRP1) = 1–50 µM |
| Quantified Difference | Target KCNQ2 IC₅₀ at least 14‑ to 700‑fold lower than Mdivi‑1’s DRP1 IC₅₀ range |
| Conditions | Automated patch‑clamp on CHO cells expressing human KCNQ2, 3‑min incubation |
Why This Matters
A researcher seeking a selective potassium channel probe must choose the cyclohexylmethyl analog over Mdivi‑1 because the latter lacks relevant KCNQ2 activity.
- [1] BindingDB. BDBM50395464; CHEMBL2164048. KCNQ2 IC₅₀ = 70 nM. https://www.bindingdb.org View Source
